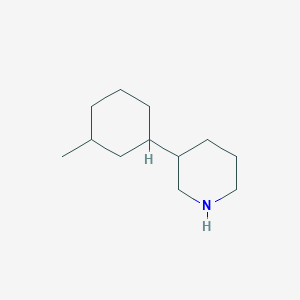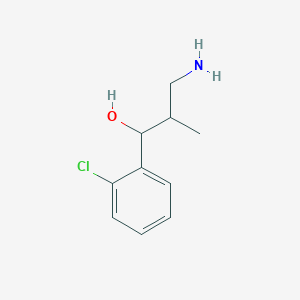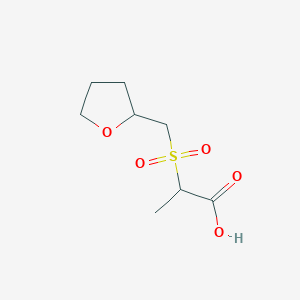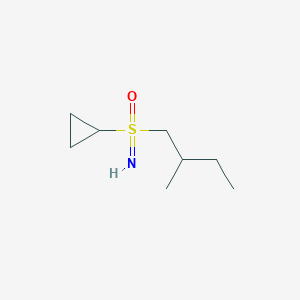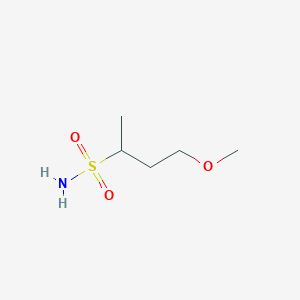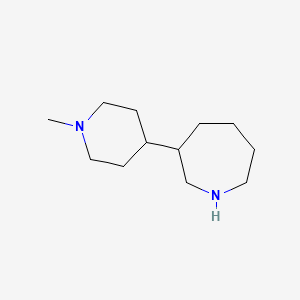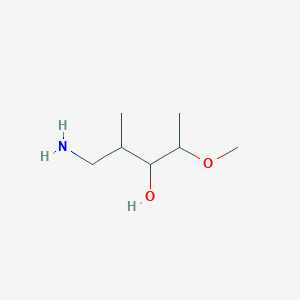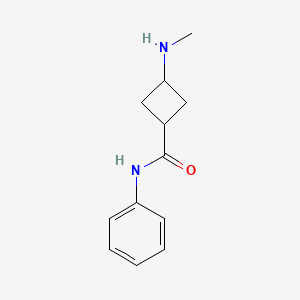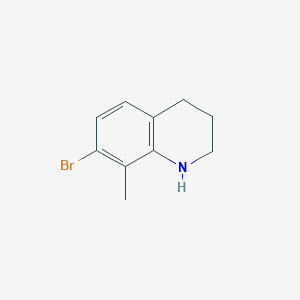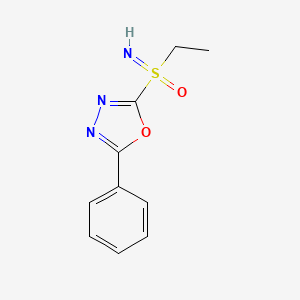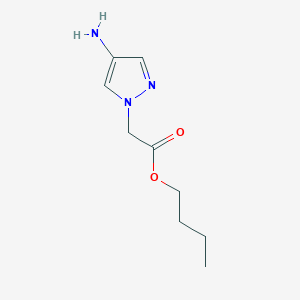
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide is a chemical compound with the molecular formula C6H10ClN3O2S. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Preparation Methods
The synthesis of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide typically involves the chlorination of 1,3-dimethyl-5-pyrazolone, followed by sulfonation. The reaction conditions for these steps are crucial to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining product quality .
Chemical Reactions Analysis
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide can be compared with other similar compounds, such as:
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: This compound is used as an intermediate in the synthesis of zolazepam.
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone: Another related compound with similar synthetic routes and applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in different fields .
Properties
Molecular Formula |
C6H10ClN3O2S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
(4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H10ClN3O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3,(H2,8,11,12) |
InChI Key |
YHVPNOSXQZKFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)CS(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


